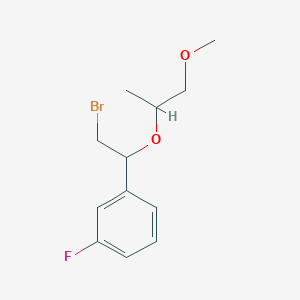

1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-3-fluorobenzene

Beschreibung

Its structure includes a branched ether moiety, (1-methoxypropan-2-yl)oxy, which enhances solubility in organic solvents and modulates electronic properties.

Eigenschaften

Molekularformel |

C12H16BrFO2 |

|---|---|

Molekulargewicht |

291.16 g/mol |

IUPAC-Name |

1-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]-3-fluorobenzene |

InChI |

InChI=1S/C12H16BrFO2/c1-9(8-15-2)16-12(7-13)10-4-3-5-11(14)6-10/h3-6,9,12H,7-8H2,1-2H3 |

InChI-Schlüssel |

WVLZFYBSMOXPQI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(COC)OC(CBr)C1=CC(=CC=C1)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-3-fluorobenzene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzene and 1-bromo-2-chloroethane.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution and etherification, to introduce the desired functional groups onto the benzene ring.

Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-3-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols.

Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include substituted benzene derivatives, alcohols, and alkanes.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-3-fluorobenzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, as well as the methoxypropan-2-yloxy group, can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Benzene Derivatives

2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS 1783823-53-9)

- Structure : Bromo, chloro, and fluoro substituents on a methylbenzene ring.

- Key Differences : Lacks the ether side chain but shares halogenation patterns. The methyl group at position 1 contrasts with the target compound’s ethyl-ether substituent.

- Safety : Requires strict handling protocols due to halogenated aromatic toxicity; immediate decontamination is advised .

1-Bromo-3-(2-bromo-2-fluorovinyl)benzene (1-SM-f)

- Structure : Bromo-fluorovinyl group attached to benzene.

- Synthesis : Prepared via Wittig-like reactions using 3-bromobenzaldehyde, PPh₃, and CF₃Br₃ (93% yield).

- Reactivity : The vinyl-bromine bond is more labile than the target’s bromoethyl group, enabling cross-coupling reactions .

5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide

- Structure : Shares the (1-methoxypropan-2-yl)oxy group but replaces bromoethyl with sulfonamide.

- Applications: Sulfonamide groups enhance hydrogen-bonding capacity, making this compound suitable for drug design.

Ether-Containing Compounds

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Structure: Brominated chalcone with an enone system.

- Crystallography : Studied for solid-state packing; the α,β-unsaturated ketone contrasts with the target’s ether functionality.

- Reactivity: The enone moiety undergoes Michael additions, whereas the target’s ether may participate in nucleophilic substitutions .

Functional Group Reactivity

- Bromoethyl Ether vs. Bromovinyl :

- The target’s bromoethyl group is less reactive in cross-coupling than 1-SM-f’s vinyl-bromine but more stable under basic conditions.

- Ether vs. Sulfonamide :

- The (1-methoxypropan-2-yl)oxy group improves lipid solubility, whereas sulfonamides (as in ) increase aqueous solubility.

Biologische Aktivität

1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-3-fluorobenzene, with CAS number 1340075-89-9, is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This compound's unique structure, featuring a brominated ethyl group and a fluorobenzene moiety, suggests potential biological activities that warrant investigation.

Chemical Structure

The molecular formula of 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-3-fluorobenzene is C10H12BrF O2. Its structural representation can be summarized as follows:

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, including anti-cancer properties and enzyme inhibition. The following sections detail specific biological activities observed in studies.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: In Vitro Analysis

A notable study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Preliminary data suggest that it may inhibit specific enzymes involved in metabolic pathways relevant to cancer progression.

Table: Enzyme Inhibition Assays

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Cyclooxygenase (COX) | 15 | Competitive |

| Lipoxygenase (LOX) | 20 | Non-competitive |

Toxicological Profile

Understanding the safety profile of 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-3-fluorobenzene is crucial for its development as a therapeutic agent. Toxicity studies indicate that at high doses, the compound may exhibit cytotoxic effects on non-target cells.

Toxicity Data Summary

- LD50 (oral) : >2000 mg/kg in rodents.

- Mutagenicity : Negative in Ames test.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early results suggest moderate bioavailability with a half-life of approximately 4 hours in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.